REACTION_SMILES
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[CH3:21][O:22][CH2:23][CH2:24][NH2:25].[Cl:1][c:2]1[cH:3][c:4]([N+:18](=[O:19])[O-:20])[c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[Cl:13])[cH:14][cH:15]2)[cH:16][cH:17]1.[Cl:26][CH2:27][Cl:28]>>[Cl:1][c:2]1[cH:3][c:4]([N+:18](=[O:19])[O-:20])[c:5]([O:6][c:7]2[cH:8][cH:9][c:10]([C:11](=[O:12])[NH:25][CH2:24][CH2:23][O:22][CH3:21])[cH:14][cH:15]2)[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN
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Name
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O=C(Cl)c1ccc(Oc2ccc(Cl)cc2[N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Oc2ccc(Cl)cc2[N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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COCCNC(=O)c1ccc(Oc2ccc(Cl)cc2[N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |